molecular formula C9H18S B8725376 4-PROPYLCYCLOHEXANE-1-THIOL

4-PROPYLCYCLOHEXANE-1-THIOL

Cat. No.: B8725376
M. Wt: 158.31 g/mol
InChI Key: HYXJAQHNARCGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PROPYLCYCLOHEXANE-1-THIOL is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is notable for its distinct structure, which includes a cyclohexane ring substituted with a propyl group and a mercapto group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of rotten eggs or garlic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYLCYCLOHEXANE-1-THIOL typically involves the reaction of cyclohexyl halides with thiourea, followed by hydrolysis. The general reaction can be represented as follows:

    Cyclohexyl Halide Reaction: Cyclohexyl halide reacts with thiourea to form an intermediate isothiouronium salt.

    Hydrolysis: The isothiouronium salt is then hydrolyzed to yield the desired thiol.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-PROPYLCYCLOHEXANE-1-THIOL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-PROPYLCYCLOHEXANE-1-THIOL has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-PROPYLCYCLOHEXANE-1-THIOL involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form covalent bonds with electrophilic centers in other molecules, such as the active sites of enzymes. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PROPYLCYCLOHEXANE-1-THIOL is unique due to the presence of both a cyclohexane ring and a propyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler thiols .

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

4-propylcyclohexane-1-thiol

InChI

InChI=1S/C9H18S/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3

InChI Key

HYXJAQHNARCGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)S

Origin of Product

United States

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